2-Chloro-6-(trifluoromethyl)benzaldehyde
Overview
Description
2-Chloro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 60611-22-5 . It has a molecular weight of 208.57 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . The compound is stored at ambient temperature .Scientific Research Applications
Polymerization Processes
Research on the polymerization of substituted aldehydes, including haloaldehydes like 2-Chloro-6-(trifluoromethyl)benzaldehyde, highlights its potential role in creating novel polymers. These compounds can undergo various polymerization reactions, leading to materials with unique properties useful in industrial applications, from plastics to specialty coatings (Kubisa, Neeld, Starr, & Vogl, 1980).
Antioxidant Capacity
The evaluation of compounds for their antioxidant capacity is crucial in pharmaceutical and food science. Techniques like the ABTS/PP Decolorization Assay, which assesses the ability of substances to act as antioxidants, could be applied to this compound to explore its potential in mitigating oxidative stress-related damages (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Degradation of Organic Pollutants
Advanced Oxidation Processes (AOPs) are employed for the degradation of organic pollutants in water. Research into the degradation pathways, by-products, and toxicity of these processes could inform the environmental impact of this compound, assessing its stability and transformation in aquatic systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry suggests that compounds with specific functional groups, such as this compound, could be used to design new molecular assemblies. These assemblies have applications in nanotechnology, polymer processing, and biomedical fields, showcasing the compound's potential in creating ordered structures (Cantekin, de Greef, & Palmans, 2012).
Disinfection and Surface Treatment
The effectiveness of biocidal agents against coronaviruses on inanimate surfaces suggests that this compound could be studied for its disinfectant properties, potentially offering a chemical basis for new disinfection procedures in healthcare and public spaces (Kampf, Todt, Pfaender, & Steinmann, 2020).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that similar compounds can act as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Biochemical Pathways
Similar compounds have been used in the synthesis of diaryl ether and substituted benzo[b]thiophene-2-carboxylates .
Pharmacokinetics
It is known that the compound has a molecular weight of 208565, a density of 14±01 g/cm3, and a boiling point of 2134±400 °C at 760 mmHg .
Result of Action
It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)benzaldehyde can be influenced by environmental factors . For instance, it is recommended to store the compound in closed vessels and under refrigerated conditions to maintain its stability .
Biochemical Analysis
Biochemical Properties
Similar compounds have been known to participate in reactions involving nucleophilic substitution and oxidation
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Chloro-6-(trifluoromethyl)benzaldehyde is known to be air sensitive and stable under recommended storage conditions
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHRYXMBYDJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590640 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60611-22-5 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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